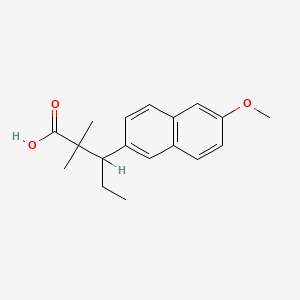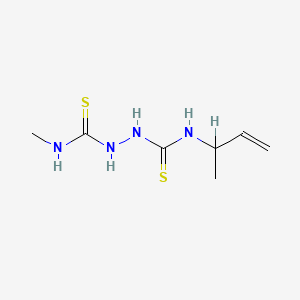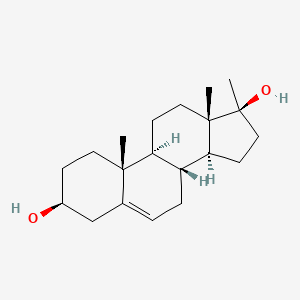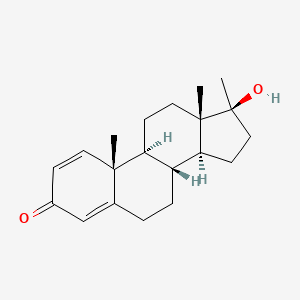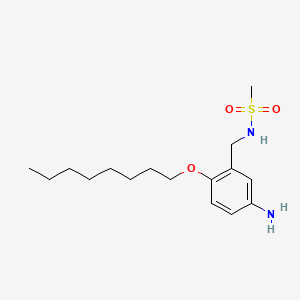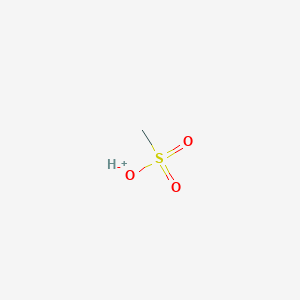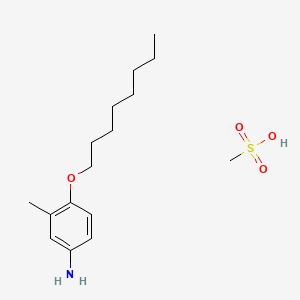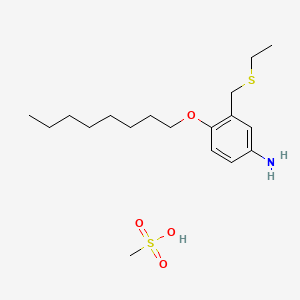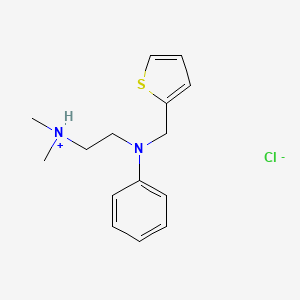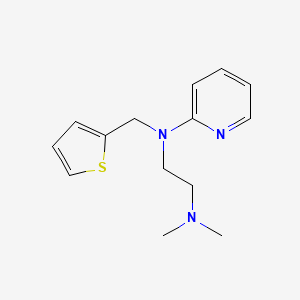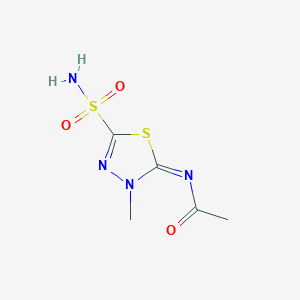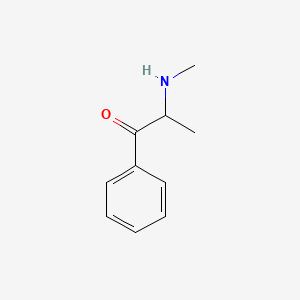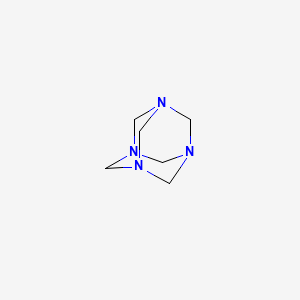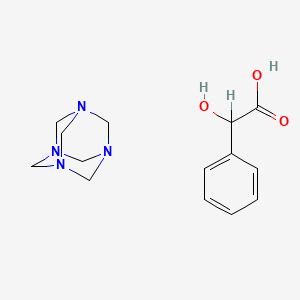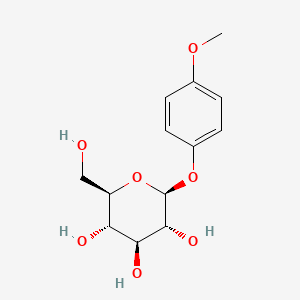
メチルアルブチン
概要
説明
Methylarbutin is a derivative of arbutin, a naturally occurring glycoside found in various plants. It is a phenolic glycoside, specifically a glucoside of hydroquinone. Methylarbutin is known for its skin-lightening properties and is commonly used in cosmetic formulations. It inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation.
科学的研究の応用
Methylarbutin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme kinetics.
Biology: Investigated for its effects on melanin synthesis and its potential as a skin-lightening agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
作用機序
Target of Action
Methylarbutin, also known as Arbutin, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Methylarbutin acts as a competitive inhibitor of tyrosinase . It binds to the L-tyrosine binding site of the enzyme, thereby suppressing melanogenesis, the process of melanin production . This interaction results in a reduction in melanin synthesis, leading to a lightening effect on the skin .
Biochemical Pathways
The action of Methylarbutin affects the melanogenesis pathway . By inhibiting tyrosinase, Methylarbutin prevents the conversion of L-tyrosine to melanin, thereby reducing hyperpigmentation . Additionally, Methylarbutin is involved in the shikimate pathway , which is crucial for the biosynthesis of aromatic compounds .
Pharmacokinetics
Methylarbutin is absorbed from the gastrointestinal tract after being converted into its bioactive form, hydroquinone, and inactive glucose by stomach acids
Result of Action
The primary molecular effect of Methylarbutin’s action is the reduction of melanin synthesis . On a cellular level, this results in a decrease in skin pigmentation, making Methylarbutin effective in treating hyperpigmentation disorders like melasma, ephelide, freckles, and solar lentigines .
生化学分析
Biochemical Properties
Methylarbutin plays a significant role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme responsible for melanin synthesis. By inhibiting tyrosinase, Methylarbutin reduces melanin production, leading to a skin-lightening effect. Methylarbutin interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, Methylarbutin has been shown to interact with other enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .
Cellular Effects
Methylarbutin influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Methylarbutin inhibits the tyrosinase enzyme, leading to a decrease in melanin production in melanocytes. This results in a lighter skin tone. Furthermore, Methylarbutin has been shown to have antioxidant properties, protecting cells from oxidative stress. It also modulates the expression of genes involved in melanin synthesis and other metabolic pathways .
Molecular Mechanism
The molecular mechanism of Methylarbutin involves its interaction with tyrosinase and other biomolecules. Methylarbutin binds to the active site of tyrosinase, inhibiting its activity and preventing the oxidation of tyrosine to melanin. This binding interaction is crucial for its skin-lightening effect. Additionally, Methylarbutin has been shown to inhibit other enzymes such as α-amylase and α-glucosidase, which play a role in carbohydrate metabolism. Methylarbutin’s antioxidant properties also contribute to its molecular mechanism by protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylarbutin have been observed to change over time. Methylarbutin is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods. Long-term studies have shown that Methylarbutin continues to inhibit tyrosinase activity and reduce melanin production in melanocytes. Additionally, Methylarbutin’s antioxidant properties provide long-term protection against oxidative stress, contributing to its overall effectiveness .
Dosage Effects in Animal Models
The effects of Methylarbutin vary with different dosages in animal models. At lower doses, Methylarbutin effectively inhibits tyrosinase activity and reduces melanin production without causing adverse effects. At higher doses, Methylarbutin may exhibit toxic effects, including cytotoxicity and oxidative stress. It is essential to determine the optimal dosage to maximize the benefits of Methylarbutin while minimizing potential adverse effects .
準備方法
Synthetic Routes and Reaction Conditions: Methylarbutin can be synthesized through the glycosylation of hydroquinone with glucose. This process typically involves the use of glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to hydroquinone. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of methylarbutin can be achieved through microbial fermentation. This method involves the use of engineered strains of microorganisms, such as Escherichia coli, which are capable of producing high yields of methylarbutin. The fermentation process is optimized by controlling the supply of precursors like phosphoenolpyruvate and uridine diphosphate glucose, leading to increased production efficiency .
化学反応の分析
Types of Reactions: Methylarbutin undergoes various chemical reactions, including:
Oxidation: Methylarbutin can be oxidized to form quinones, which are reactive intermediates.
Reduction: The hydroquinone moiety in methylarbutin can be reduced to form hydroquinone derivatives.
Substitution: Methylarbutin can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and their derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted arbutin derivatives.
類似化合物との比較
Methylarbutin is often compared with other similar compounds such as:
Arbutin: Both compounds inhibit tyrosinase, but methylarbutin is more stable and has a higher efficacy in skin-lightening applications.
Hydroquinone: While hydroquinone is a potent skin-lightening agent, it has higher cytotoxicity compared to methylarbutin.
Methylarbutin’s uniqueness lies in its balance of efficacy and safety, making it a preferred choice in cosmetic formulations for skin-lightening purposes.
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFVXJMCGPTRB-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032087 | |
| Record name | Methylarbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6032-32-2 | |
| Record name | Methylarbutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6032-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylarbutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylarbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6032-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLARBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9MW5FU0XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


